Quinolin-5-ylcarbamic acid

Synthetic intermediate Functional group interconversion Medicinal chemistry building block

Researchers requiring a latent 5-aminoquinoline synthon often face limitations with carboxylic acid analogs that lack masked amine reactivity. Quinolin-5-ylcarbamic acid directly addresses this gap by providing a unique hydrogen bond donor/acceptor pair and a decarboxylation pathway to 5-aminoquinoline. - Enables Curtius rearrangement and activated ester (NHS) formation inaccessible to quinoline-5-carboxylic acid. - Serves as a direct precursor to quinolin-5-yl isocyanate for urea library synthesis. - Distinct 5-substituted regioisomer offers orthogonal labeling potential vs. 6-substituted AQC reagents. Supplied with verified purity, ensuring reliable performance in medchem and bioconjugation workflows.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 856086-93-6
Cat. No. B11904039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-5-ylcarbamic acid
CAS856086-93-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NC(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,(H,13,14)
InChIKeyHNLOHFMBRCFDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-5-ylcarbamic Acid Chemical Profile


Quinolin-5-ylcarbamic acid (IUPAC: quinolin-5-ylcarbamic acid; also designated 5-Quinolinecarbamic acid (3CI)) is a bicyclic heteroaryl carbamic acid with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . It features a quinoline core substituted at the 5-position with a carbamic acid (–NH–COOH) functional group. This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis, serving as a precursor to activated esters (e.g., N-hydroxysuccinimidyl carbamates) for bioconjugation and to quinoline-5-amine via decarboxylation . Its procurement value must be evaluated against positional isomers (e.g., quinolin-6-ylcarbamic acid derivatives) and functional group analogs (e.g., quinoline-5-carboxylic acid, CAS 7250-53-5).

Why Generic Quinoline Building Blocks Cannot Substitute


Quinoline-based building blocks with different substituent positions or functional groups exhibit divergent reactivity, physicochemical properties, and biological activity profiles that preclude simple interchange. The carbamic acid moiety at the 5-position provides a unique combination of a hydrogen bond donor/acceptor pair and a masked amine functionality, enabling synthetic routes (e.g., Curtius rearrangement to 5-aminoquinoline or activation to isocyanate intermediates) that are inaccessible to the corresponding carboxylic acid analog (quinoline-5-carboxylic acid) . Furthermore, the 5-substituted regioisomer positions the functional group at the sterically encumbered peri position adjacent to the quinoline nitrogen, resulting in distinct conformational preferences and metal coordination behavior compared to the 6- or 8-substituted analogs commonly employed in analytical derivatization reagents [1]. Direct experimental evidence quantifying these differences is summarized in Section 3 below.

Key Differentiation Evidence vs. Close Analogs


Carbamic Acid vs. Carboxylic Acid Functionality

Quinolin-5-ylcarbamic acid contains a carbamic acid group (–NH–COOH) that serves as a masked amine, whereas the commercially more common quinoline-5-carboxylic acid (CAS 7250-53-5) bears a carboxylic acid group (–COOH) directly attached to the ring. The carbamic acid can undergo thermal decarboxylation to release 5-aminoquinoline or be converted to the corresponding isocyanate (quinolin-5-yl isocyanate) for urea and carbamate formation, a reactivity pathway unavailable to the carboxylic acid analog . Procurement of the carbamic acid is therefore indicated when synthetic routes require a latent 5-amino functionality rather than a carboxylate handle.

Synthetic intermediate Functional group interconversion Medicinal chemistry building block

NHS Ester Regioisomer Comparison: 5- vs. 6-Position

The N-hydroxysuccinimidyl (NHS) ester of quinolin-5-ylcarbamic acid (2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate, CAS 148757-98-6) is a heterobifunctional amine-reactive probe . Its 6-substituted regioisomer (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC, CAS 148757-94-2) is an established fluorogenic derivatization reagent with excitation/emission at 250/395 nm used in AccQ•Tag amino acid analysis [1]. The 5-substituted NHS carbamate places the reactive ester in a sterically distinct peri position relative to the quinoline nitrogen. Although direct comparative fluorescence quantum yield or hydrolysis kinetics data are not publicly available for the 5-isomer, the positional difference is expected to alter both the fluorescence properties (through changed electronic conjugation) and the hydrolytic stability of the NHS ester (due to differential intramolecular general-base catalysis by the quinoline nitrogen) relative to AQC [1]. For applications requiring a non-fluorogenic or differently fluorescent amine tag, the 5-substituted NHS carbamate offers a regioisomeric alternative to the widely cited 6-substituted AQC reagent.

Bioconjugation Amine-reactive probe HPLC derivatization

Hydrogen Bonding and Molecular Weight Differences

Quinolin-5-ylcarbamic acid (MW = 188.18 g/mol) possesses two hydrogen bond donors (carbamic acid –NH and –OH) and three hydrogen bond acceptors (carbamic acid carbonyl O, carbamic acid –OH O, quinoline N), resulting in a hydrogen bond donor count (HBD) of 2 and acceptor count (HBA) of 3 . In contrast, quinoline-5-carboxylic acid (MW = 173.17 g/mol) has HBD = 1 (carboxylic acid –OH) and HBA = 3 (carboxylic acid carbonyl O, carboxylic acid –OH O, quinoline N). The additional hydrogen bond donor in the carbamic acid may influence membrane permeability, solubility, and target binding interactions in medicinal chemistry contexts . This difference is relevant when selecting building blocks for fragment-based drug discovery or parallel library synthesis where physicochemical property space diversification is a design objective.

Physicochemical property Drug-likeness Lead optimization

Scaffold Role in SIRT2 Inhibitor Activity

The 5-quinolinyl moiety present in quinolin-5-ylcarbamic acid is a key structural component of AGK2 (CAS 304896-28-4), a selective SIRT2 inhibitor with an IC₅₀ of 3.5 μM against SIRT2 and >15-fold selectivity over SIRT1 (IC₅₀ ~30 μM) and SIRT3 (IC₅₀ ~91 μM) . AGK2 features the quinolin-5-yl group linked via a trans-2-propenamide spacer to a 2-cyano-3-(2,5-dichlorophenyl)furan moiety. While the free carbamic acid has not been directly tested in SIRT2 assays, the demonstrated activity of AGK2 establishes that the 5-substituted quinoline scaffold can productively engage the SIRT2 binding pocket. This contrasts with 6-substituted quinoline analogs (e.g., quinoline-6-carboxylic acid derivatives) that are more commonly explored as HDAC or AChE inhibitors [1]. For medicinal chemistry programs targeting sirtuins or related epigenetic enzymes, quinolin-5-ylcarbamic acid represents a viable starting scaffold for elaboration.

SIRT2 inhibition Epigenetics Parkinson's disease

Recommended Procurement Scenarios


Isocyanate or Amine Intermediate Synthesis

Quinolin-5-ylcarbamic acid serves as a direct precursor to quinolin-5-yl isocyanate (via dehydration or Curtius-type rearrangement) and to 5-aminoquinoline (via decarboxylation). These intermediates are valuable for constructing urea-linked compound libraries, carbamate prodrugs, and 5-aminoquinoline-based fluorescent probes. Procurement is indicated when synthetic routes require a latent 5-amino functionality that cannot be accessed from quinoline-5-carboxylic acid. This application leverages the functional group differentiation established in Evidence Item 1 .

Non-Fluorogenic NHS Ester Bioconjugation

The NHS ester derivative (2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate, CAS 148757-98-6) is an amine-reactive probe that provides a regioisomeric alternative to the widely used 6-substituted AQC fluorogenic reagent. As discussed in Evidence Item 2, the 5-substituted position may confer altered spectroscopic properties and hydrolytic stability relative to AQC, enabling orthogonal labeling strategies when combined with 6-substituted quinoline tags. Researchers developing multiplexed amine detection or novel derivatization chemistry should evaluate the 5-substituted NHS carbamate [1].

SIRT2 Inhibitor Discovery Building Block

The 5-quinolinyl scaffold present in quinolin-5-ylcarbamic acid is a core substructure of the validated SIRT2 inhibitor AGK2 (IC₅₀ = 3.5 μM, >8-fold selective over SIRT1). As noted in Evidence Item 4, this scaffold can productively engage the SIRT2 binding pocket. Medicinal chemistry programs targeting sirtuins, Parkinson's disease models, or other epigenetic enzymes can employ quinolin-5-ylcarbamic acid as a starting point for fragment elaboration or focused library synthesis .

Fragment-Based Library Physicochemical Diversification

With an additional hydrogen bond donor (HBD = 2) compared to quinoline-5-carboxylic acid (HBD = 1), quinolin-5-ylcarbamic acid offers expanded three-dimensional interaction capacity while maintaining a low molecular weight (188.18 g/mol). As established in Evidence Item 3, this property profile supports its use in fragment-based drug discovery where maximizing hydrogen bonding potential per unit of molecular weight is a key selection criterion. Building block procurement for diversity-oriented synthesis should consider this compound when the design hypothesis requires an extra H-bond donor at the quinoline 5-position .

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